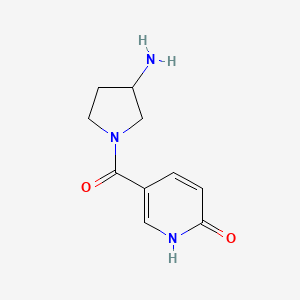

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone

Overview

Description

(3-Aminopyrrolidin-1-yl)(6-hydroxypyridin-3-yl)methanone, also known as 3-APM, is a synthetic compound that has been studied for its potential applications in scientific research. It is an organic molecule composed of an aminopyrrolidine and a hydroxypyridine moiety, connected by a methanone bridge. 3-APM is an important research tool in the field of organic synthesis, as it is a versatile intermediate for the synthesis of a variety of organic compounds.

Scientific Research Applications

Pharmacological Evaluation and Antagonistic Activities

- TRPV4 Antagonists for Pain Treatment: Derivatives of the compound were identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing significant analgesic effects in animal models of pain. The design, synthesis, and structure-activity relationship analysis contributed to the identification of a flagship compound with potential therapeutic applications in pain management (Tsuno et al., 2017).

Chemical Synthesis and Structural Characterization

- Unexpected Products from Condensation Reactions: Research dedicated to the condensation reaction between 2-acetylpyridine and 2-formylpyridine under Claisen-Schmidt reaction conditions revealed unexpected products. The study provided insights into the chemical transformations leading to compounds with potential applications in antimicrobial and antifungal areas due to their observed moderate activity (Rusnac et al., 2020).

Biological Evaluation and Potential Therapeutic Uses

- Anticancer Evaluation: A specific derivative was prepared and evaluated for its anticancer potential through reactions with various nucleophiles. The study aimed to explore the therapeutic capabilities of these newly synthesized compounds, contributing to the broader field of cancer research (Gouhar & Raafat, 2015).

- Inhibitors for Cholesterol 24-Hydroxylase (CH24H): Through structure-based drug design, derivatives were developed as potent, selective, and brain-penetrant inhibitors of CH24H, a target for treating neurological disorders. This led to the discovery of soticlestat, under investigation for epilepsy treatment, showcasing the compound's potential in neuropharmacology (Koike et al., 2021).

Molecular Docking and Theoretical Studies

- DFT and Docking Studies: Theoretical studies, including density functional theory (DFT) calculations and molecular docking, have been conducted on related compounds to understand their antibacterial activity. These studies provide a foundational understanding of the molecular interactions and stability of these compounds, aiding in the design of drugs with enhanced biological activities (Shahana & Yardily, 2020).

properties

IUPAC Name |

5-(3-aminopyrrolidine-1-carbonyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c11-8-3-4-13(6-8)10(15)7-1-2-9(14)12-5-7/h1-2,5,8H,3-4,6,11H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESFFPIEJYMWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

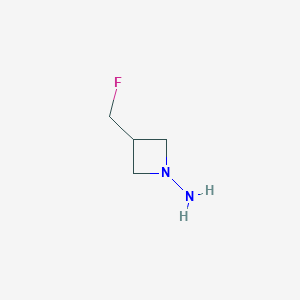

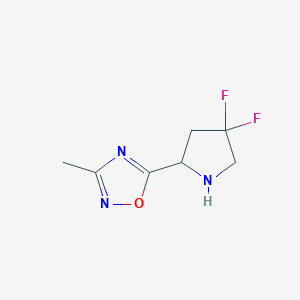

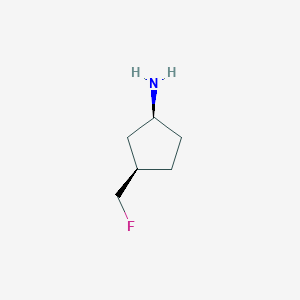

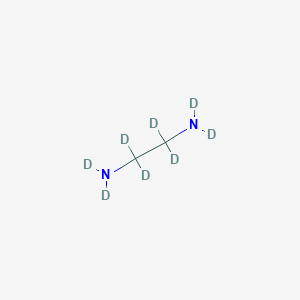

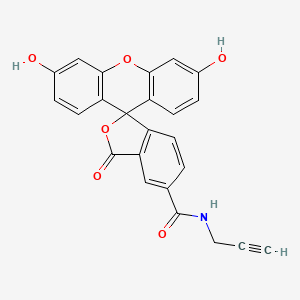

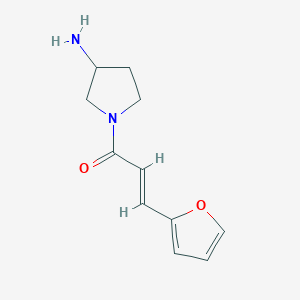

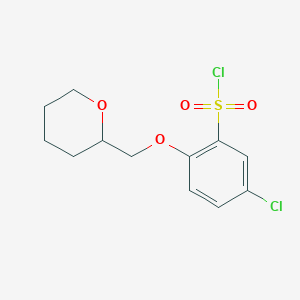

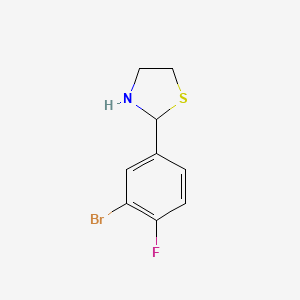

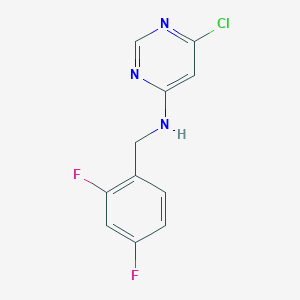

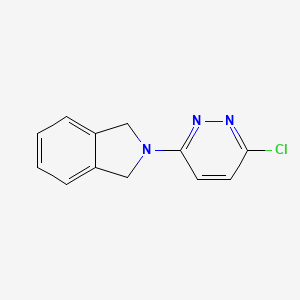

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(3-Chloropyrazin-2-yl)piperidin-4-yl]methanamine](/img/structure/B1491345.png)